Cas no 139194-06-2 (Phosphoranediamine,1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[1,1-difluoro-N,N,N',N'-tetramethyl-(9CI))

Phosphoranediamine,1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[1,1-difluoro-N,N,N',N'-tetramethyl-(9CI) structure
139194-06-2 structure
Product Name:Phosphoranediamine,1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[1,1-difluoro-N,N,N',N'-tetramethyl-(9CI)
CAS-nummer:139194-06-2
MF:C20H48F4N6O4P2
MW:574.574060440063
CID:197652
PubChem ID:3071879
Update Time:2025-04-19

Phosphoranediamine,1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[1,1-difluoro-N,N,N',N'-tetramethyl-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • N-[[16-[bis(dimethylamino)-difluoro-λ<sup>5</sup>-phosphanyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-(dimethylamino)-difluoro-λ<sup>5</sup>-phosphanyl]-N-methylmethanamine
    • BRN 5461580
    • N,N',N'',N'''-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(difluoro-lambda~5~-phosphanetriyl)]tetrakis(N-methylmethanamine)
    • N,N'-Bis(dimethylamidofluorophosphonite)-diaza-18-crown-6 difluoride
    • Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-
    • 139194-06-2
    • DTXSID40160955
    • N-[[16-[Bis(dimethylamino)-difluoro-lambda5-phosphanyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-(dimethylamino)-difluoro-lambda5-phosphanyl]-N-methylmethanamine
    • Phosphoranediamine,1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[1,1-difluoro-N,N,N',N'-tetramethyl-(9CI)
    • Inchi: 1S/C20H48F4N6O4P2/c1-25(2)35(21,22,26(3)4)29-9-13-31-17-19-33-15-11-30(12-16-34-20-18-32-14-10-29)36(23,24,27(5)6)28(7)8/h9-20H2,1-8H3
    • InChI-sleutel: ZNZLSRUXRJSWPX-UHFFFAOYSA-N
    • LACHT: P(N(C)C)(N(C)C)(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(F)F

Berekende eigenschappen

  • Exacte massa: 574.31524
  • Monoisotopische massa: 574.31484
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 6
  • Complexiteit: 570
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 56.4
  • XLogP3: 2.4

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 56.36
  • LogboekP: 2.92720
Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd